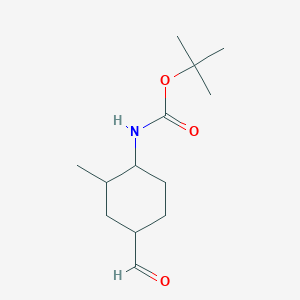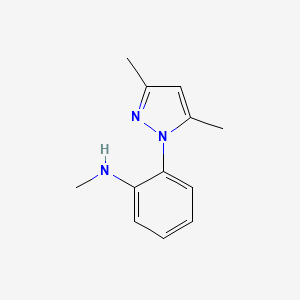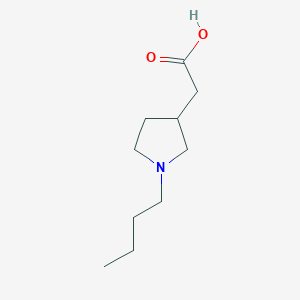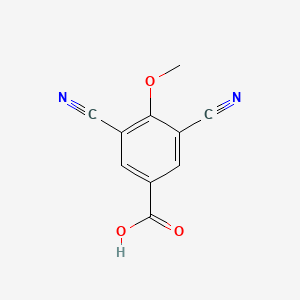
3,5-Dicyano-4-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dicyano-4-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two cyano groups and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-methoxybenzoic acid followed by reduction and subsequent cyanation
Industrial Production Methods
In an industrial setting, the production of 3,5-Dicyano-4-methoxybenzoic acid may involve more scalable and cost-effective methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of environmentally benign solvents and reagents is also a consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dicyano-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
3,5-Dicyano-4-methoxybenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3,5-Dicyano-4-methoxybenzoic acid involves its interaction with specific molecular targets. The cyano groups and methoxy group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s ability to modulate enzyme activity or interact with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzoic acid: Similar in structure but with methoxy groups instead of cyano groups.
4-Methoxybenzoic acid: Lacks the cyano groups, making it less reactive in certain chemical reactions.
3,5-Dicyano-4-hydroxybenzoic acid: Similar but with a hydroxy group instead of a methoxy group.
Uniqueness
3,5-Dicyano-4-methoxybenzoic acid is unique due to the presence of both cyano and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The compound’s structure also allows for specific interactions with biological targets, making it valuable in various research applications.
Properties
Molecular Formula |
C10H6N2O3 |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
3,5-dicyano-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H6N2O3/c1-15-9-7(4-11)2-6(10(13)14)3-8(9)5-12/h2-3H,1H3,(H,13,14) |
InChI Key |
YTGOMZFWOSYMLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1C#N)C(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)

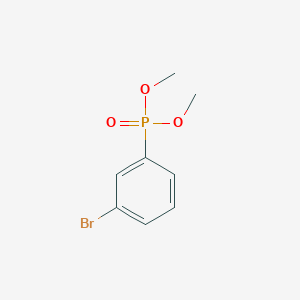
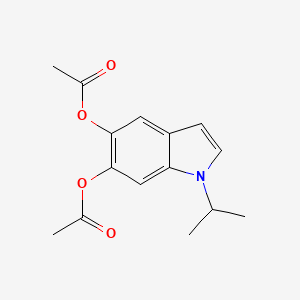
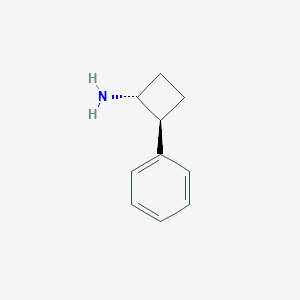
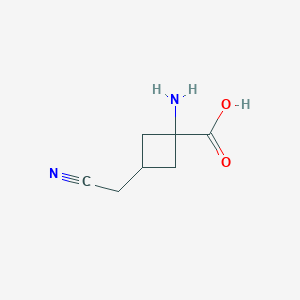
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
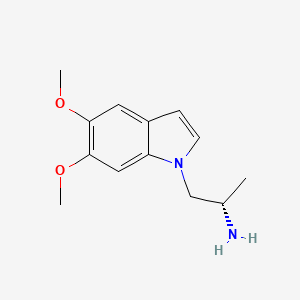
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
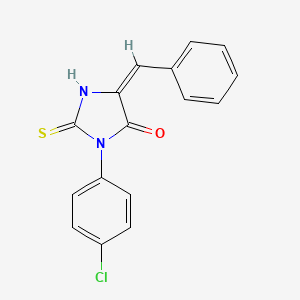
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
